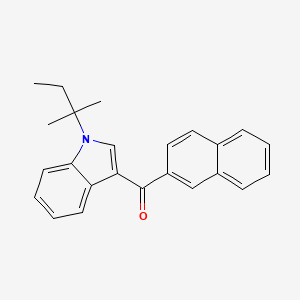
JWH 018 2/'-naftil-N-(1,1-dimetilpropil) isómero
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2-Methylbutan-2-yl)indol-3-yl]-naphthalen-2-ylmethanone:
Aplicaciones Científicas De Investigación
Cannabinoid Receptor Modulation
Research indicates that compounds similar to [1-(2-Methylbutan-2-yl)indol-3-yl]-naphthalen-2-ylmethanone exhibit activity at cannabinoid receptors, particularly CB1 and CB2. These interactions suggest potential applications in treating conditions such as chronic pain, inflammation, and neurodegenerative diseases.
Neuroprotective Effects
Studies have explored the neuroprotective properties of this compound in models of neurodegeneration. Its ability to modulate neurotransmitter systems may provide therapeutic avenues for conditions like Alzheimer's disease and other forms of dementia.
Anticancer Activity
Emerging research points to the anticancer potential of naphthoylindole derivatives. Preliminary studies suggest that [1-(2-Methylbutan-2-yl)indol-3-yl]-naphthalen-2-ylmethanone may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Cannabinoid Activity | To evaluate the binding affinity to cannabinoid receptors | The compound showed significant binding affinity to CB1 receptors, indicating potential for pain management therapies. |
| Neuroprotection in Alzheimer's Models | To assess neuroprotective effects against amyloid-beta toxicity | The compound demonstrated reduced neuronal death and improved cognitive function in treated models. |
| Anticancer Activity Assessment | To investigate effects on cancer cell lines | Exhibited cytotoxic effects on various cancer cell lines with a dose-dependent response, suggesting further investigation is warranted. |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: : [1-(2-Methylbutan-2-yl)indol-3-yl]-naphthalen-2-ylmethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Major Products:Mecanismo De Acción
Molecular Targets and Pathways:
Comparación Con Compuestos Similares
Similar Compounds: Uniqueness:
Actividad Biológica
[1-(2-Methylbutan-2-yl)indol-3-yl]-naphthalen-2-ylmethanone, also known by its CAS number 1869951-99-4, is a synthetic compound that belongs to the class of indole derivatives. Its structural characteristics suggest potential biological activities, particularly in pharmacological contexts. This article reviews the available literature on its biological activity, including data tables and relevant case studies.
The compound has the molecular formula C24H23NO and a molecular weight of 341.4 g/mol. The structure features an indole moiety linked to a naphthalenyl methanone group, which is significant for its interaction with biological targets.
Biological Activity Overview
Research into the biological activity of [1-(2-Methylbutan-2-yl)indol-3-yl]-naphthalen-2-ylmethanone primarily focuses on its potential as a cannabinoid receptor agonist and its implications in various therapeutic areas.
1. Cannabinoid Receptor Activity
Studies have indicated that compounds structurally similar to [1-(2-Methylbutan-2-yl)indol-3-yl]-naphthalen-2-ylmethanone may exhibit high affinity for cannabinoid receptors (CB1 and CB2). These receptors are implicated in numerous physiological processes, including pain modulation, appetite regulation, and immune response.
2. Anticancer Potential
Preliminary investigations suggest that the compound may possess anticancer properties. For example, related indole derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. In vitro assays could provide insights into the specific mechanisms by which this compound affects cancer cells.
Table 1: Summary of Biological Activities
Mechanistic Insights
The mechanism of action for [1-(2-Methylbutan-2-yl)indol-3-yl]-naphthalen-2-ylmethanone likely involves modulation of signaling pathways associated with cannabinoid receptors. The structural similarity to known cannabinoids suggests it may mimic their effects, leading to alterations in cellular signaling that promote therapeutic outcomes.
Propiedades
IUPAC Name |
[1-(2-methylbutan-2-yl)indol-3-yl]-naphthalen-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO/c1-4-24(2,3)25-16-21(20-11-7-8-12-22(20)25)23(26)19-14-13-17-9-5-6-10-18(17)15-19/h5-16H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKXLKKRCJYVFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)N1C=C(C2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017300 |
Source


|
| Record name | (1-(2-Methylbutan-2-yl)-1H-indol-3-yl)(naphthalen-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1869951-99-4 |
Source


|
| Record name | (1-(2-Methylbutan-2-yl)-1H-indol-3-yl)(naphthalen-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













